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Compound of Interest

Compound Name: 2-(3-Benzoylphenyl)propionitrile

Cat. No.: B120230 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 2-(3-benzoylphenyl)propionitrile, a key intermediate in the synthesis of various

pharmaceuticals. The information presented herein is intended to support research,

development, and quality control activities by providing detailed spectroscopic characterization,

experimental methodologies, and data interpretation.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from Nuclear Magnetic

Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for

2-(3-benzoylphenyl)propionitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.81 - 7.78 m 2H Aromatic H

7.74 - 7.72 m 1H Aromatic H

7.64 - 7.61 m 1H Aromatic H

7.53 - 7.47 m 5H Aromatic H

3.99 q, J=7.2 Hz 1H CH-CN

1.68 d, J=7.2 Hz 3H CH₃

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm Carbon Type

196.2 C=O (Ketone)

138.3 Aromatic C

137.4 Aromatic C

132.8 Aromatic CH

131.9 Aromatic CH

130.0 Aromatic CH

129.2 Aromatic CH

128.6 Aromatic CH

128.5 Aromatic CH

121.5 CN (Nitrile)

31.4 CH-CN

20.9 CH₃

Mass Spectrometry (MS)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b120230?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 3: Electron Ionization Mass Spectrometry (EI-MS) Data

m/z Relative Intensity (%) Assignment

235 50.3 [M]⁺ (Molecular Ion)

208 1.9 [M-HCN]⁺

181 8.0 [M-C₃H₄N]⁺

158 32.0 [M-C₆H₅]⁺

130 6.3 [C₉H₆O]⁺

105 100.0 [C₆H₅CO]⁺ (Benzoyl cation)

77 25.3 [C₆H₅]⁺ (Phenyl cation)

Infrared (IR) Spectroscopy
Table 4: Fourier-Transform Infrared (FT-IR) Spectroscopic Data (KBr Pellet)

Wavenumber (cm⁻¹) Intensity Assignment

3060 Medium Aromatic C-H Stretch

2980 Medium Aliphatic C-H Stretch

2240 Strong C≡N Stretch (Nitrile)

1665 Strong
C=O Stretch (Aromatic

Ketone)

1595, 1445 Medium-Strong Aromatic C=C Stretch

700-800 Strong Aromatic C-H Bend

Interpretation of Spectroscopic Data
The spectroscopic data presented above is consistent with the structure of 2-(3-
benzoylphenyl)propionitrile.
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¹H NMR: The aromatic region (7.47-7.81 ppm) shows a complex multiplet pattern

corresponding to the nine protons on the two phenyl rings. The quartet at 3.99 ppm and the

doublet at 1.68 ppm are characteristic of an ethyl group fragment where the methine proton

is coupled to the methyl protons.

¹³C NMR: The spectrum displays the expected number of carbon signals. The downfield

signal at 196.2 ppm is characteristic of a ketone carbonyl carbon. The signal at 121.5 ppm is

typical for a nitrile carbon. The remaining signals in the aromatic region (128.5-138.3 ppm)

and the aliphatic region (20.9, 31.4 ppm) are consistent with the proposed structure.

Mass Spectrometry: The molecular ion peak at m/z 235 confirms the molecular weight of the

compound. The base peak at m/z 105 corresponds to the stable benzoyl cation, a common

fragment for benzophenone derivatives. The peak at m/z 77 represents the phenyl cation.

These fragmentation patterns are characteristic of the benzoylphenyl moiety.

IR Spectroscopy: The strong absorption at 2240 cm⁻¹ is a clear indication of the nitrile (C≡N)

functional group. The strong band at 1665 cm⁻¹ is characteristic of the carbonyl (C=O)

stretching of an aromatic ketone. The absorptions in the 3000-3100 cm⁻¹ and 1400-1600

cm⁻¹ regions are typical for aromatic C-H and C=C stretching vibrations, respectively.

Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic

data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Approximately 10-20 mg of 2-(3-benzoylphenyl)propionitrile was dissolved in ~0.7 mL of

deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

The sample was gently agitated to ensure complete dissolution.

¹H and ¹³C NMR Acquisition:

Spectra were recorded on a 400 MHz NMR spectrometer.
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For ¹H NMR, standard acquisition parameters were used. Chemical shifts were referenced to

the residual solvent peak of CDCl₃ (δ 7.26 ppm).

For ¹³C NMR, a proton-decoupled sequence was used to obtain singlets for all carbon

atoms. Chemical shifts were referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).

Mass Spectrometry (MS)
Sample Introduction and Ionization:

A small amount of the sample was introduced into the mass spectrometer via a direct

insertion probe.

The sample was vaporized by heating, and the gaseous molecules were ionized using

electron ionization (EI) at 70 eV.

Mass Analysis:

The resulting ions were accelerated and separated based on their mass-to-charge ratio (m/z)

by a quadrupole or magnetic sector mass analyzer.

A detector recorded the abundance of each ion, generating the mass spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

A few milligrams of 2-(3-benzoylphenyl)propionitrile were thoroughly ground with

approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar.

The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

IR Spectrum Acquisition:

The KBr pellet was placed in the sample holder of an FT-IR spectrometer.

The spectrum was recorded over the range of 4000-400 cm⁻¹, and the background spectrum

of a blank KBr pellet was automatically subtracted.
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Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of an organic compound like 2-(3-benzoylphenyl)propionitrile.
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Caption: Workflow of Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 2-(3-
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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